Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate
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Overview
Description
“Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate” is a synthetic compound that belongs to the class of NMDA receptor antagonists1. It has a molecular formula of C13H14N2O41 and a molecular weight of 262.26 g/mol1.
Synthesis Analysis
The synthesis of this compound and its analogs involves the coupling reaction of the starting carboxylic acids with appropriate amines2. This process has been used to create a focused library of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and their nonimide analogs2.
Molecular Structure Analysis
The structure-activity relationship analysis revealed that the presence of the pyrrolidine-2,5-dione ring is important but not indispensable to retain anticonvulsant activity2.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are primarily coupling reactions of carboxylic acids with amines2.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.27 g/mol3. It is a solid at room temperature3 and has a purity of 95%3. The InChI code for this compound is 1S/C13H14N2O4/c1-19-12(17)8-14-10-7-11(16)15(13(10)18)9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H34.
Scientific Research Applications
Synthetic Pathways and Chemical Properties Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate is a compound that has been explored in various synthetic pathways, contributing to the development of new chemical entities. The synthetic methodologies involving this compound often aim to introduce novel functional groups or to enable the construction of complex molecular architectures. For instance, the compound has been utilized in the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinates, showcasing its versatility in organic synthesis and potential applications in creating biologically active molecules or materials with unique properties (Le Zhi-ping, 2008).
Biological and Medicinal Research In the realm of biological and medicinal research, derivatives of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate have been synthesized and evaluated for various biological activities. These activities include antimicrobial and antifungal properties, which are critical for developing new therapeutics against resistant strains of bacteria and fungi. For example, research has identified compounds synthesized from reactions involving pyrrolidine derivatives that exhibit significant antimicrobial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (R. Vaickelionienė et al., 2011).
Pharmacological Exploration The compound's derivatives have also been explored for their pharmacological properties, particularly as inhibitors of specific biological targets. This exploration is crucial for drug discovery, providing insights into the compound's mechanism of action and its potential therapeutic benefits. The structure-activity relationship studies, based on modifications of the pyrrolidine ring, contribute to understanding how chemical changes affect biological activity and can lead to the discovery of potent and selective drugs for various diseases (J. Obniska et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. However, a Material Safety Data Sheet (MSDS) is available for this compound3, which would provide detailed information about its safety, handling, storage, and disposal.
Future Directions
The search results do not provide specific information on the future directions of research or applications for this compound. However, given its classification as an NMDA receptor antagonist1, it may have potential applications in the treatment of neurological and psychiatric disorders.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
methyl 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-12(17)8-14-10-7-11(16)15(13(10)18)9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVSLSAFAIQADW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC(=O)N(C1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386812 |
Source
|
Record name | Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate | |
CAS RN |
471917-05-2 |
Source
|
Record name | Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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